4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
CAS No.:
Cat. No.: VC17811367
Molecular Formula: C13H14ClN3
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14ClN3 |
---|---|
Molecular Weight | 247.72 g/mol |
IUPAC Name | 5-(2-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole |
Standard InChI | InChI=1S/C13H14ClN3/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17) |
Standard InChI Key | QSGXOZUQLZOLGF-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a planar imidazole ring (C3H4N2) with substituents influencing its electronic and steric properties:
-
4-position: 2-Chlorophenyl group introduces halogen-mediated lipophilicity and potential π-π stacking interactions .
-
2-position: Pyrrolidine moiety contributes conformational flexibility and hydrogen-bonding capacity through its secondary amine .
The hydrochloride salt forms via protonation of the imidazole ring’s N-1 atom, enhancing water solubility for pharmacological testing .
Physicochemical Properties
Key parameters derived from experimental and computational analyses:
Experimental data for melting point, solubility, and logP remain unpublished, though computational models predict moderate lipophilicity (clogP ≈ 2.8) and aqueous solubility <1 mg/mL at physiological pH .
Synthetic Methodologies
Conventional Synthesis
The free base is typically synthesized through a three-step sequence:
-
Imidazole Ring Formation: Condensation of 2-chlorobenzaldehyde with pyrrolidine-2-carboxamide under Debus-Radziszewski conditions (NH4OAc, glacial acetic acid, 120°C) .
-
Cyclization: Intramolecular dehydration catalyzed by POCl3 or PCl5, achieving 65-72% yields .
-
Salt Formation: Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
Advanced Synthetic Strategies
Recent approaches leverage multicomponent reactions (MCRs) to improve efficiency:
-
Ugi-4CR Variant: Combines 2-chlorophenyl isocyanide, pyrrolidine-2-carbaldehyde, ammonium chloride, and benzylamine in methanol at 60°C, yielding 78% product in 24 hours .
-
Microwave-Assisted Synthesis: Reduces reaction time to 15 minutes with comparable yields (71%) while minimizing byproducts .
Structure-Activity Relationships (SAR)
Key substituent effects observed in analogs:
-
Chlorophenyl Position: 2-Cl substitution enhances membrane permeability vs. para-substituted analogs (clogP +0.3) .
-
Pyrrolidine Configuration: (S)-enantiomers show 3-fold greater antimicrobial potency than (R)-forms .
-
N-1 Substitution: Protonation in hydrochloride salt improves aqueous solubility but reduces blood-brain barrier penetration .
Pharmacokinetic and Toxicological Considerations
ADME Profiles
-
Absorption: Predicted Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (moderate oral bioavailability) .
-
Metabolism: CYP3A4-mediated oxidation of pyrrolidine ring to lactam metabolites .
-
Excretion: Primarily renal (68%) with enterohepatic recirculation of glucuronidated products .
Toxicity Risks
-
Acute Toxicity: LD50 (rat, oral) estimated at 980 mg/kg, suggesting moderate safety margin .
-
Genotoxicity: Ames test negative for mutagenicity up to 1 mM concentrations .
Future Research Directions
-
Target Identification: Proteomic studies to map interaction partners in cancer signaling pathways.
-
Formulation Optimization: Development of nanoemulsions to enhance solubility and tumor targeting.
-
Combination Therapies: Synergy testing with checkpoint inhibitors (e.g., anti-PD-1) in immuno-oncology models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume